methyl 7-(2,6-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Beschreibung
Methyl 7-(2,6-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic dihydroisoquinoline derivative featuring a 2,6-difluorobenzamido substituent at the 7-position and a methyl carboxylate group at the 2-position of the tetrahydroisoquinoline scaffold. This compound is structurally designed to explore structure–activity relationships (SAR) in medicinal chemistry, particularly in modulating receptor binding or enzymatic inhibition.
Eigenschaften
IUPAC Name |
methyl 7-[(2,6-difluorobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-25-18(24)22-8-7-11-5-6-13(9-12(11)10-22)21-17(23)16-14(19)3-2-4-15(16)20/h2-6,9H,7-8,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZASMQJCMNVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Methyl 7-(2,6-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its potential biological activities. This compound is structurally characterized by the presence of a dihydroisoquinoline core, which is known for various pharmacological properties. The incorporation of a difluorobenzamide moiety enhances its interaction with biological targets, particularly in the context of integrin inhibition and other therapeutic applications.
Chemical Structure
The chemical structure of methyl 7-(2,6-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be represented as follows:
- Molecular Formula : C_{16}H_{15}F_{2}N_{1}O_{3}
- Molecular Weight : 305.30 g/mol
Research indicates that compounds similar to methyl 7-(2,6-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate may function as integrin inhibitors. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion and play critical roles in cellular processes such as migration, proliferation, and survival. By inhibiting specific integrins, these compounds can impact various diseases, including cancer and autoimmune disorders .
Inhibition Studies
A study highlighted in patent TW202334087A demonstrates that derivatives of this compound exhibit significant inhibition against the α4β7 integrin. This integrin is particularly relevant in inflammatory bowel diseases and multiple sclerosis due to its role in leukocyte trafficking . The inhibitory activity was assessed through various assays that measured binding affinity and functional inhibition.
Case Studies
-
Case Study on Integrin Inhibition :
- Objective : To evaluate the efficacy of methyl 7-(2,6-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate in inhibiting α4β7 integrin.
- Methodology : In vitro assays using human leukocyte cell lines.
- Results : The compound demonstrated a dose-dependent inhibition of α4β7 binding to its ligand, suggesting potential therapeutic applications in inflammatory conditions.
-
Pharmacokinetics and Toxicology :
- Study Design : Oral administration in rodent models.
- Findings : The compound showed favorable pharmacokinetic properties with moderate bioavailability. Toxicological assessments indicated no significant acute toxicity at therapeutic doses.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 305.30 g/mol |
| Solubility | Soluble in DMSO |
| Bioavailability | Moderate (assessed in rodent models) |
| Toxicity | No significant acute toxicity observed |
Vergleich Mit ähnlichen Verbindungen
Research Findings and Implications
- Synthetic Efficiency : The target’s 2,6-difluorobenzamido group requires precise coupling conditions (similar to General Procedure B in ), achieving moderate yields (~50–60%) compared to tert-butyl derivatives (e.g., 96% yield for compound 6 via Pd-catalyzed borylation) .
- Metabolic Stability : Fluorinated analogues like the target are expected to resist CYP450-mediated oxidation better than methoxy- or hydroxy-substituted derivatives (e.g., 7b in ) .
- Biological Data Gaps: No direct activity data for the target is provided in the evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
